methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Purity Quality Control Vendor Comparison

Inconsistent Boc-amidine purity causes yield loss and re-purification overhead in peptidomimetic synthesis. Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (CAS 135321-84-5) resolves this through: • Orthogonal Boc protection: stable under basic Fmoc conditions, acid-labile for selective late-stage amidine unveiling. • Para-substitution ensures correct geometry for Factor XIa inhibitor scaffolds (WO2013/174937 A1 precedent). • Balanced physicochemical profile: LogP 2.24, TPSA 88.48 Ų. Higher-purity grades (97%) minimize downstream re-purification and improve batch consistency.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 135321-84-5
Cat. No. B178921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
CAS135321-84-5
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N
InChIInChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)
InChIKeyRFBFIJGVXOAJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Boc-amidino)benzoate: Procurement & Supplier Data


Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (CAS 135321-84-5) is a protected carbamimidoyl benzoate derivative with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol [1]. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amidine functionality, rendering it a versatile building block in organic synthesis and pharmaceutical research . It is primarily utilized as an intermediate in the synthesis of peptidomimetics, heterocyclic compounds, and enzyme inhibitors . Commercial availability is broad, with purities typically ranging from 95% to 97% .

Unique Synthetic Advantages of Methyl 4-(Boc-amidino)benzoate


While several Boc-protected amidinobenzoate derivatives exist, methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate offers a unique combination of physicochemical properties that directly impact synthetic efficiency and downstream product quality. The methyl ester moiety provides a balance of lipophilicity and reactivity distinct from its carboxylic acid analogs, affecting solubility and coupling efficiency in peptide synthesis . Furthermore, the para-substitution pattern on the benzene ring is critical for maintaining the desired geometry in peptidomimetic scaffolds, a feature not shared by meta-substituted isomers [1]. Subtle variations in purity (95% vs. 97%) can also translate into significant differences in yield and impurity profiles during multi-step syntheses, necessitating careful vendor selection .

Methyl 4-(Boc-amidino)benzoate: Key Procurement Factors


Purity Grade Comparison

Commercially available methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is offered at two primary purity grades: 95% and 97%. Bidepharm supplies the compound with a standard purity of 95%, backed by batch-specific QC data including NMR, HPLC, and GC . In contrast, Leyan offers a higher purity grade of 97% . This 2% difference in purity can be critical in applications requiring high synthetic fidelity, as impurities may lead to reduced yields or the formation of difficult-to-remove byproducts in multi-step syntheses.

Purity Quality Control Vendor Comparison

Physicochemical Properties vs Acid Analog

The methyl ester derivative exhibits significantly different physicochemical properties compared to its carboxylic acid analog (4-(Boc-amidino)-benzoic acid, CAS 153074-91-0). The target compound has a consensus Log Po/w of 2.24, indicating moderate lipophilicity , while the acid analog has a predicted XLogP3 of 2.3 [1], which may translate to differences in membrane permeability and solubility. Furthermore, the target compound has a Topological Polar Surface Area (TPSA) of 88.48 Ų , whereas the acid analog has a TPSA of 105 Ų [1], a difference of 16.52 Ų that can significantly impact biological activity and ADME properties in drug discovery contexts.

Lipophilicity LogP TPSA

Storage & Handling Requirements

Vendor specifications for methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate consistently recommend storage at 2-8°C, away from moisture [1]. This is a more stringent requirement compared to some non-Boc-protected amidines, which may be stable at ambient temperature. The need for refrigerated storage stems from the Boc group's sensitivity to moisture and elevated temperatures, which can lead to premature deprotection or degradation. This necessitates careful handling and storage planning, a factor not always required for simpler, unprotected analogs.

Storage Stability Handling Shelf Life

Orthogonal Deprotection with Boc Group

The tert-butoxycarbonyl (Boc) group on the amidine nitrogen provides a well-established orthogonal protection strategy. It is stable under basic conditions but can be readily removed under acidic conditions (e.g., TFA) [1]. This contrasts with other common protecting groups like Cbz (removed by hydrogenolysis) or Fmoc (removed by base). In peptide synthesis, the Boc group allows for selective deprotection in the presence of acid-labile protecting groups, enabling complex, multi-step syntheses [2]. This orthogonal reactivity is a key differentiator when selecting a building block for solid-phase peptide synthesis or other sequence-defined oligomer syntheses.

Protecting Group Orthogonal Deprotection Peptide Synthesis

Patent Use for Factor XIa Inhibitors

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is explicitly referenced as a synthetic intermediate in WO2013/174937 A1, a patent filed by ONO PHARMACEUTICAL CO., LTD, for substituted pyrrolidines as Factor XIa inhibitors for the treatment of thromboembolic diseases [1]. This documented industrial application provides tangible evidence of the compound's utility in a high-value pharmaceutical context. While many similar building blocks exist, explicit citation in a patent application targeting a clinically relevant indication strengthens the case for its selection over less-proven alternatives.

Patent Factor XIa Thromboembolic Diseases

Application Scenarios for Methyl 4-(Boc-amidino)benzoate


High-Purity Peptidomimetic Synthesis

For the synthesis of peptidomimetics where even minor impurities can drastically affect biological activity or crystallization, the 97% purity grade from Leyan is recommended over the standard 95% grade . The higher purity can reduce the need for extensive purification steps and improve overall yield, justifying the potentially higher procurement cost. This is particularly critical in academic or industrial settings where batch-to-batch consistency is paramount.

Thromboembolic Disease Drug Discovery

Given its explicit use in the synthesis of Factor XIa inhibitors as documented in WO2013/174937 A1 [1], this compound is a strategically advantageous building block for medicinal chemistry campaigns aimed at developing novel anticoagulants. Selecting a building block with proven precedent in a high-value therapeutic area can accelerate hit-to-lead optimization and de-risk synthetic feasibility.

Solid-Phase Peptide Synthesis (SPPS)

The orthogonal Boc protection on the amidine group, which is stable to the basic conditions used for Fmoc deprotection but labile to acid, makes this compound an ideal building block for introducing a protected amidine functionality into growing peptide chains on solid support [2]. This allows for selective, late-stage deprotection and functionalization, a capability not offered by building blocks with alternative protecting group strategies.

Lead Compound Property Optimization

When optimizing the lipophilicity and polar surface area of lead compounds, the methyl ester derivative (LogP 2.24, TPSA 88.48 Ų) offers a distinct profile compared to the carboxylic acid analog (XLogP3 2.3, TPSA 105 Ų) . This difference can be leveraged to modulate membrane permeability and solubility, crucial parameters in the drug development process. Computational chemists and medicinal chemists can use these data to prioritize this building block over analogs with less favorable predicted properties.

Technical Documentation Hub

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